![molecular formula C13H12Cl2N2O2S B4429404 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide](/img/structure/B4429404.png)
1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been widely used in scientific research to study the physiological effects of adenosine A1 receptor blockade.
Mechanism of Action
1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a decrease in the downstream signaling pathways activated by the receptor, leading to physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and contractility of the heart. Additionally, this compound has been shown to modulate neurotransmitter release and inhibit inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other receptors. However, one limitation of this compound is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations for effective modulation.
Future Directions
There are several future directions for the use of 1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in scientific research. One area of interest is the role of adenosine A1 receptor blockade in the treatment of cardiovascular disease, as this compound has been shown to increase heart rate and blood pressure. Additionally, the use of this compound in studying the role of adenosine A1 receptor blockade in neurological disorders such as Parkinson's disease and epilepsy is an area of active research. Finally, the development of more potent and selective adenosine A1 receptor antagonists based on the structure of this compound is an area of ongoing investigation.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively used in scientific research to study the physiological effects of adenosine A1 receptor blockade. This receptor is involved in a wide range of physiological functions, including cardiovascular regulation, neurotransmission, and inflammation. By blocking the adenosine A1 receptor, this compound can modulate these functions and provide insights into the underlying mechanisms.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-12-4-3-11(13(15)6-12)9-20(18,19)17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZICDOXKQQNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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